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Dbtmdd

Cat. No.: B1205760
CAS No.: 159662-71-2
M. Wt: 634.5 g/mol
InChI Key: OMFHNVXGGZZORH-UHFFFAOYSA-N
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Description

Evolution of Phase-Transfer Catalysis: Beyond Conventional Systems

Phase-Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fzgxjckxxb.comscienceinfo.comwisdomlib.org By overcoming the phase barrier, PTC enables reactions under milder conditions, often with higher yields and selectivity, making it a cornerstone of green chemistry. fzgxjckxxb.comwisdomlib.orgmdpi.com

The foundational principles of PTC were established in the mid-20th century, with chemists observing that certain agents could transport ionic reactants across phase boundaries. The term "Phase Transfer Catalysis" was coined by Charles Starks in 1971, who elucidated the "extraction mechanism" where a catalyst, typically a quaternary ammonium (B1175870) salt, exchanges an anion at the interface and transports it into the organic phase where the reaction occurs. fzgxjckxxb.comwisdomlib.orgijstr.orgacs.org Early PTCs were simple, single-site quaternary ammonium and phosphonium (B103445) salts, such as tetra-n-butylammonium bromide and benzyltriethylammonium chloride. youtube.comlittleflowercollege.edu.in These catalysts proved effective for a wide range of reactions, including nucleophilic substitutions, oxidations, and alkylations. researchgate.net

The field has evolved significantly from these early, simple catalysts. Modern catalyst design focuses on enhancing efficiency, stability, and recyclability. biomedres.usbiomedres.us Key developments include:

Heterogeneous Catalysts : To address the challenge of separating the catalyst from the product mixture, PTCs have been immobilized on solid supports like polymers or silica (B1680970) gel. littleflowercollege.edu.inbiomedres.usbiomedres.us This approach simplifies catalyst recovery and reuse, aligning with the principles of sustainable chemistry.

Homogeneous Catalysts with Enhanced Activity : For homogeneous systems, the focus has shifted to creating catalysts with superior intrinsic activity. This includes the development of chiral PTCs for asymmetric synthesis, which are crucial in the pharmaceutical industry for producing enantiomerically pure drugs. acs.orgbohrium.com Another major advancement is the design of catalysts with multiple active sites. researchgate.netresearchgate.net

Significance of Dicationic Quaternary Ammonium Salts in Advanced Organic Synthesis

Dicationic quaternary ammonium salts, also known as "gemini" surfactants or Multi-site Phase Transfer Catalysts (MPTCs), represent a significant leap forward in catalyst design. researchgate.net These molecules contain two quaternary ammonium centers linked by a spacer chain.

The unique architecture of dicationic salts offers several advantages over their single-site counterparts. Their ability to straddle the interface between the aqueous and organic phases can lead to a more organized interfacial environment, potentially lowering the activation energy for the transfer of anions. Some dicationic salts exhibit superior hygroscopicity and dehumidification capabilities, which can be relevant in controlling the water content at the interface, a critical parameter in many PTC reactions. acs.org The structure of the spacer group—its length, flexibility, and polarity—can be tuned to optimize the catalyst's performance for specific reactions.

The primary advantage of MPTCs is their ability to transport multiple reactant anions from the aqueous phase to the organic phase in a single cycle. researchgate.netresearchgate.net This multi-site functionality leads to a significant increase in the concentration of the nucleophile in the organic phase, resulting in a substantial enhancement of the reaction rate compared to conventional single-site PTCs. researchgate.netresearchgate.netchemrevlett.com Research has shown that MPTCs exhibit higher catalytic competence and can dramatically improve conversion rates and product yields under mild conditions. researchgate.netchemrevlett.com

Table 1: Comparison of Common Phase-Transfer Catalyst Types This table provides an interactive comparison of different phase-transfer catalyst types.

Catalyst TypeKey CharacteristicsAdvantagesDisadvantages
Ammonium Salts Quaternary nitrogen center (R₄N⁺)Inexpensive, widely available, moderately stable. fzgxjckxxb.comCan decompose at high temperatures via Hofmann elimination. fzgxjckxxb.com
Phosphonium Salts Quaternary phosphorus center (R₄P⁺)More thermally stable than ammonium salts. fzgxjckxxb.comMore expensive, less stable under basic conditions. fzgxjckxxb.com
Crown Ethers Cyclic polyethersForm strong complexes with metal cations, highly effective. biochemjournal.comExpensive, potentially toxic.
Cryptands Bicyclic or polycyclic polyaza-polyethersForm very stable inclusion complexes with cations. biochemjournal.comHigh cost, complex synthesis.
Multi-site/Dicationic Salts Two or more quaternary centersHigh reactivity, can transfer multiple ions per cycle. researchgate.netresearchgate.netSynthesis can be more complex than single-site catalysts.

Problem Statement: Addressing Challenges in Catalytic Efficiency and Selectivity

Modern organic synthesis faces persistent challenges related to catalytic efficiency and selectivity. youtube.comsciopen.com Many industrial chemical processes still rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and high energy consumption. sciopen.comresearchgate.net The key challenges that advanced catalysts like dicationic quaternary ammonium salts aim to address include:

Low Reaction Rates : Many reactions require high temperatures and long reaction times to achieve acceptable conversion, increasing energy costs.

Catalyst Separation and Reuse : In homogeneous catalysis, the separation of the catalyst from the product can be difficult and costly, often preventing catalyst recycling. biochemjournal.com

Sustainability : There is a continuous drive to replace hazardous organic solvents and toxic reagents with greener alternatives, such as water, and to perform reactions under milder, more energy-efficient conditions. mdpi.com

Multi-site phase-transfer catalysts directly address these issues by significantly enhancing reaction rates, which allows for lower reaction temperatures and shorter times. Their higher efficiency can also lead to cleaner reactions with fewer byproducts, thus improving selectivity and simplifying workup procedures.

Table 2: Research Findings on Multi-Site PTC Performance This interactive table summarizes research findings on the performance of multi-site phase-transfer catalysts.

Reaction TypeCatalyst SystemObservation
Polymerization Acrylonitrile polymerization with a dicationic bipyridine diium dichloride catalyst.The rate of polymerization increased with the concentration of the multi-site catalyst, demonstrating its enhanced efficiency. chemrevlett.com
Dichlorocarbene Addition Addition to olefins using a multi-site catalyst.MPTCs showed high reactivity and increased reaction rates. researchgate.net
Alkylation O-alkylation, N-alkylation, C-alkylation reactions.Multi-site onium salts provide high reactivity and increased conversion under mild conditions. researchgate.net
Ether Synthesis Synthesis of 1-(benzyloxy)-4-nitrobenzene using a tri-site catalyst.The multi-site PTC, especially under solid-liquid conditions, effectively catalyzed the reaction, avoiding hydration issues. researchgate.net

Research Objectives: Focused Investigations into DBTMDD's Catalytic Mechanisms and Applications

The primary research objective concerning any novel or specific quaternary ammonium salt like the postulated Dibutyldimethylammonium (this compound) would be to elucidate its unique catalytic properties and potential applications. This involves a multi-faceted approach encompassing mechanistic studies and performance evaluation in various chemical transformations.

Catalytic Mechanisms:

A fundamental area of investigation for a catalyst like this compound would be its mechanism of action in phase-transfer catalysis. The generally accepted mechanism for quaternary ammonium salt catalysis involves the formation of an ion pair between the quaternary ammonium cation and the anion of a reactant from the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the anion can react with the organic substrate.

Detailed studies would aim to understand the kinetics of this process, including the rate of ion exchange at the interface and the rate of the subsequent reaction in the organic phase. The structure of the this compound cation, with its two butyl and two methyl groups, would be a key factor in these studies. The interplay between the steric hindrance and the lipophilicity of these groups would be investigated to determine its effect on the catalyst's efficiency.

Table 1: Hypothetical Comparison of Quaternary Ammonium Salt Structures and their Influence on Catalytic Activity

Quaternary Ammonium SaltAlkyl GroupsLipophilicitySteric HindranceExpected Catalytic Performance in PTC
Tetrabutylammonium BromideFour Butyl GroupsHighModerateHigh efficiency in many PTC reactions.
Tetraethylammonium BromideFour Ethyl GroupsModerateLowModerate efficiency, suitable for specific reactions.
Dibutyldimethylammonium Bromide (Hypothetical this compound) Two Butyl, Two MethylModerate-HighAsymmetricPotentially unique selectivity due to asymmetric structure.
Benzyltriethylammonium ChlorideOne Benzyl (B1604629), Three EthylModerateModerateWidely used, effective in various reactions.

This table is illustrative and based on general principles of phase-transfer catalysis, as specific data for this compound is unavailable.

Applications in Catalysis:

Research would also focus on exploring the practical applications of this compound as a catalyst in various organic syntheses. Quaternary ammonium salts are known to catalyze a wide range of reactions, including:

Nucleophilic Substitution Reactions: The synthesis of ethers, esters, nitriles, and other compounds through the reaction of an alkyl halide with a nucleophile.

Alkylation Reactions: The formation of new carbon-carbon bonds by transferring a carbanion from an aqueous to an organic phase.

Oxidation Reactions: Facilitating the oxidation of organic compounds using oxidizing agents like potassium permanganate (B83412) or potassium dichromate.

Polymerization Reactions: Acting as initiators or catalysts in certain types of polymerization processes.

Investigations would involve screening this compound in a variety of these reactions to assess its activity, selectivity, and stability compared to existing commercial catalysts. The results of these studies would determine its potential for industrial applications.

Table 2: Potential Catalytic Applications of Quaternary Ammonium Salts and Desired Outcomes

Reaction TypeSubstratesReagentsCatalyst RoleDesired Outcome
Ether SynthesisAlkyl Halide, AlcoholNaOHTransfer of alkoxide ionHigh yield of ether product
C-AlkylationActive Methylene (B1212753) CompoundAlkyl Halide, BaseTransfer of carbanionSelective formation of C-C bond
Oxidation of AlkenesAlkeneKMnO4Transfer of permanganate ionEfficient conversion to diol or carboxylic acid

This table represents common applications for quaternary ammonium salt catalysts. Specific performance data for this compound would require experimental validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46Br2N2O4 B1205760 Dbtmdd CAS No. 159662-71-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

159662-71-2

Molecular Formula

C28H46Br2N2O4

Molecular Weight

634.5 g/mol

IUPAC Name

(2,3-dihydroxyphenyl)methyl-[10-[(2,3-dihydroxyphenyl)methyl-dimethylazaniumyl]decyl]-dimethylazanium;dibromide

InChI

InChI=1S/C28H44N2O4.2BrH/c1-29(2,21-23-15-13-17-25(31)27(23)33)19-11-9-7-5-6-8-10-12-20-30(3,4)22-24-16-14-18-26(32)28(24)34;;/h13-18H,5-12,19-22H2,1-4H3,(H2-2,31,32,33,34);2*1H

InChI Key

OMFHNVXGGZZORH-UHFFFAOYSA-N

SMILES

C[N+](C)(CCCCCCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-]

Canonical SMILES

C[N+](C)(CCCCCCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-]

Synonyms

DBTMDD
N,N'-(2,3-dihydroxy-benzyl)-N,N,N',N'-tetramethyl-1,10-decanediamine

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization of Dbtmdd

Stereoselective Synthesis and Chiral Induction in DBTMDD Derivatives

Stereoselective synthesis is a critical area in organic chemistry, focusing on the preferential formation of one stereoisomer over others in a chemical reaction libretexts.org. This selectivity can be categorized into enantioselectivity, which is the preferential formation of one enantiomer, and diastereoselectivity, which involves the preferential formation of one diastereoisomer libretexts.org. For a molecule like this compound, which possesses multiple potential sites for stereochemical complexity upon derivatization, the application of stereoselective methodologies would be paramount for controlling the spatial arrangement of atoms in its analogs.

Design Principles for Chiral this compound Analogs

The design of chiral this compound analogs would necessitate the strategic introduction of stereogenic centers or elements into the molecule. Given the structure of this compound, potential sites for derivatization that could lead to chiral analogs include the benzylic positions adjacent to the nitrogen atoms, or modifications to the dihydroxybenzyl rings or the decanediamine chain.

Key design principles for achieving chirality in such derivatives would involve:

Introduction of Chiral Auxiliaries : Attaching a known chiral auxiliary to a prochiral precursor of this compound or its fragments. The auxiliary would then direct the stereochemical outcome of a subsequent reaction, and later be removed.

Asymmetric Catalysis : Employing chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) to mediate reactions that form new stereocenters in a highly selective manner nih.gov. This approach is often preferred due to its catalytic nature and the ability to use small amounts of expensive chiral material.

Substrate Control : Utilizing existing chirality within a starting material (if this compound itself could be synthesized from a chiral precursor, or if a chiral derivative is the starting point for further modification).

Chiral Pool Synthesis : Deriving chiral analogs from naturally occurring chiral compounds that share structural similarities or can be readily transformed into parts of the this compound scaffold.

For instance, if a reaction involved the addition to a prochiral center within a this compound precursor, a chiral catalyst could influence the transition state, leading to the preferential formation of one enantiomer or diastereomer. The choice of catalyst, solvent, and reaction conditions would be crucial in dictating the level of chiral induction auburn.edu.

Evaluation of Enantiomeric Excess and Diastereoselectivity

The success of a stereoselective synthesis is quantified by the enantiomeric excess (ee) and diastereoselectivity (dr) of the product. Enantiomeric excess is a measure of the purity of a chiral compound, defined as the difference between the mole fractions (or percentages) of the two enantiomers numberanalytics.comfiveable.mewisdomlib.orgyoutube.com. It is expressed as a percentage and indicates the extent to which one enantiomer is present in greater amounts than its mirror image wisdomlib.orgyoutube.com. Diastereoselectivity refers to the preferential formation of one or more diastereomers over others during a chemical reaction ucla.educatalysis.blog.

Evaluation Methods:

Chiral High-Performance Liquid Chromatography (HPLC) : This is a common method for separating enantiomers and diastereomers, allowing for the quantification of each component and thus the determination of ee and dr.

Chiral Gas Chromatography (GC) : Similar to HPLC, chiral GC columns can separate stereoisomers for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents : Chiral shift reagents can induce diastereomeric interactions with enantiomers, leading to different chemical shifts in the NMR spectrum, which can then be used to determine the ee.

Optical Rotation : While not a direct measure of ee, the observed optical rotation of a mixture can be used in conjunction with the known specific rotation of the pure enantiomer to calculate the ee youtube.comchemistrysteps.com. A racemic mixture has an enantiomeric excess of 0% and zero specific rotation fiveable.meyoutube.com.

Illustrative Data Table: Hypothetical Stereoselective Synthesis of this compound Derivative

To illustrate how such data would be presented, consider a hypothetical scenario where a new chiral center is introduced into a this compound derivative via a catalytic reaction. The following table demonstrates how reaction conditions might influence the enantiomeric excess and diastereomeric ratio.

EntryChiral CatalystSolventTemperature (°C)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr) (Major:Minor)
1Catalyst AToluene258590:10
2Catalyst ATHF09295:5
3Catalyst BDCM-207888:12
4Catalyst BToluene258089:11

Note: This table is purely illustrative and does not represent actual experimental data for this compound derivatives.

The data in such a table would highlight the impact of various reaction parameters on the stereochemical outcome, guiding further optimization efforts to achieve the highest possible enantiomeric excess and diastereoselectivity. High enantiomeric excess is particularly important in fields such as pharmaceuticals, where different enantiomers can exhibit vastly different biological activities and safety profiles numberanalytics.comwisdomlib.org.

Mechanistic Elucidation of Dbtmdd Catalyzed Transformations

Kinetic and Thermodynamic Studies of DBTMDD-Mediated Reactions

Kinetic and thermodynamic investigations are crucial for understanding the rate, equilibrium, and energy changes associated with this compound-catalyzed reactions. These studies provide insights into the reaction pathway and the factors influencing its efficiency.

In the context of the synthesis of 4-(benzyloxy)biphenyl, this compound functions as a multi-site phase-transfer catalyst nih.govwikipedia.org. Kinetic analysis of this O-arylation reaction, involving 4-phenylphenol (B51918) and benzyl (B1604629) chloride, has demonstrated that the process can be described by a pseudo first-order kinetic equation wikipedia.org. Experimental findings indicate that sonication significantly enhances the reaction rate, suggesting an influence of physical parameters on the reaction kinetics wikipedia.org.

Determination of Rate-Limiting Steps

Studies on the O-arylation of 4-phenylphenol catalyzed by this compound revealed that the stirring speed directly impacts the reaction rate wikipedia.org. The rate of the reaction increased linearly with increasing stirring speed up to 600 rpm wikipedia.org. Beyond this agitation speed, the reaction rate did not exhibit further change, indicating that at lower stirring speeds, the mass transfer at the interfacial region was a limiting factor wikipedia.org. This suggests a transition from mass transfer control to kinetic control as agitation intensifies, implying that the diffusion of reactants to the interface or products away from it can be a rate-limiting step under certain conditions wikipedia.org.

Table 1: Effect of Stirring Speed on Reaction Rate in this compound-Catalyzed O-Arylation

Stirring Speed (rpm)Observed Effect on Reaction RateImplication for Rate-Limiting Step
100 - 600Linear increase in reaction rateMass transfer limited
> 600No significant change in reaction rateKinetically controlled

Activation Parameters and Reaction Coordinate Analysis

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide valuable information about the transition state of a reaction. For this compound-catalyzed reactions, the activation energy has been calculated from experimental results wikipedia.org. While specific numerical values were not detailed in the provided information, the determination of Ea is a standard practice in kinetic studies to understand the temperature dependence of the reaction rate wikipedia.org.

Reaction coordinate analysis, a theoretical framework, helps visualize the energy changes along the path from reactants to products, including the transition state. The activation parameters derived from kinetic studies offer experimental insights into the characteristics of this transition state, such as its energy content and molecular ordering fishersci.cathegoodscentscompany.com. A lower activation energy generally corresponds to a faster reaction rate.

Interfacial Phenomena and Mass Transfer Kinetics in Multi-Phase Systems

This compound's function as a phase-transfer catalyst inherently involves interactions at the interface between immiscible phases nih.gov. Understanding these interfacial phenomena and the associated mass transfer kinetics is paramount to elucidating its catalytic mechanism.

Role of Interfacial Tension and Microemulsion Formation

Phase-transfer catalysts (PTCs) are designed to overcome the mutual immiscibility of reactants in different phases by facilitating their transport across the interface nih.gov. This often involves the reduction of interfacial tension. Interfacial phenomena encompass the study of physical and chemical processes occurring at the boundary between two phases, such as liquid-liquid interfaces fishersci.seguidetopharmacology.orgcenmed.comctdbase.org.

PTCs like this compound exhibit superior reactivity due to the presence of multiple active sites and a strong lipophilic nature of their cation, which is crucial for the formation of ion pairs that can be transferred into the organic solvent medium nih.gov. This ability to facilitate the transfer of uncharged protic molecules or metal salts into the organic phase is a hallmark of PTCs nih.gov. The reduction of interfacial tension by surface-active agents, which PTCs often resemble in function, can lead to the formation of microemulsions fishersci.cauni.lu. Microemulsions are thermodynamically stable, transparent, and low-viscosity systems formed spontaneously, characterized by ultra-low interfacial tension fishersci.cauni.lunih.gov. While the direct formation of microemulsions by this compound was not explicitly detailed, its role as a PTC suggests a significant influence on interfacial properties.

Table 2: Key Characteristics of Microemulsions Influenced by Interfacial Phenomena

CharacteristicDescription
TransparencyDue to small droplet size (typically < 150 nm), not scattering visible light fishersci.cauni.lu.
StabilityThermodynamically stable, exhibiting long shelf-life fishersci.cauni.lu.
ViscosityGenerally low viscosity fishersci.cauni.lu.
Interfacial TensionUltra-low, facilitating spontaneous formation fishersci.cauni.lu.

Transport Mechanisms of Reactants and Products

This transport can involve several stages:

External Mass Transfer: Diffusion of reactants from the bulk of one phase to the interface.

Interfacial Transfer: The actual transfer of the reactant (often as an ion pair with the catalyst) across the phase boundary nih.gov.

Intraparticle Diffusion: If the catalyst exists in aggregates, the diffusion of reactants within these aggregates can also be a transport limitation.

The efficiency of this transport is influenced by factors such as agitation, which increases the interfacial area and reduces mass transfer resistance wikipedia.org.

Detailed Reaction Mechanisms: Proton Transfer, Electron Transfer, and Beyond

The detailed reaction mechanism of this compound-catalyzed transformations involves a combination of fundamental chemical processes. As a multi-site phase-transfer catalyst, this compound facilitates reactions by bringing together otherwise immiscible reactants nih.gov.

While specific details on proton transfer mechanisms directly involving this compound were not provided, proton transfer is a ubiquitous process in many catalytic reactions, particularly those involving hydroxyl groups or amine functionalities, which are present in the structure of this compound Current time information in West Northamptonshire, GB..

Electron transfer (ET) is another fundamental process in chemical reactions, including catalysis. Electron transfer can occur via various pathways, such as single-electron transfer (SET) or two-electron processes. In some catalytic systems, electron transfer can be initiated through the formation of electron-donor–acceptor (EDA) complexes, which, upon excitation, can lead to radical formation and subsequent reactions. While the formation of an EDA complex with this compound was not explicitly mentioned, the catalytic action of this compound, particularly in facilitating reactions between different chemical species, could involve electron transfer steps.

The primary mechanism for phase-transfer catalysts like this compound involves the formation of a lipophilic ion pair nih.gov. The catalyst's cation (Q+) forms an ion pair with an anionic reactant (A-) in the aqueous phase (or at the interface), and this neutral ion pair (Q+A-) is then transported into the organic phase where it can react with an organic substrate nih.gov. After the reaction, the product (P) is released, and the catalyst (Q+) returns to the aqueous phase to continue the cycle nih.gov. The enhanced efficiency of multi-site phase-transfer catalysts is attributed to the presence of multiple active sites and the strong lipophilic nature of the cation, which promotes the formation and transfer of these ion pairs nih.gov.

Identification of Catalytic Intermediates

The identification of catalytic intermediates is crucial for understanding the step-by-step process of a catalyzed reaction. These transient species exist between the reactants and products, often possessing unique chemical properties that dictate the reaction's selectivity and rate iastate.edunih.govchemrxiv.orgmdpi.com.

For catalysts in general, experimental techniques such as in-situ spectroscopy (e.g., FTIR, UV-Vis, NMR), mass spectrometry, and kinetic studies are commonly employed to detect and characterize catalytic intermediates. Computational methods, particularly Density Functional Theory (DFT), also play a significant role in predicting the structures and stabilities of potential intermediates berkeley.edu. However, specific research findings detailing the experimentally identified or computationally predicted catalytic intermediates formed during this compound-catalyzed transformations are not available in the provided sources. Therefore, a data table presenting detailed research findings on this compound's catalytic intermediates cannot be generated.

Computational Verification of Transition States

Transition states represent the highest energy points along the reaction pathway between intermediates or between reactants and intermediates. Their characterization is fundamental to understanding reaction kinetics and the energy barriers that must be overcome for a reaction to proceed fossee.ingithub.ionih.gov.

Computational chemistry, especially Density Functional Theory (DFT) and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, is a powerful tool for locating and verifying transition states wiley-vch.depitt.eduresearchgate.netscribd.comoregonstate.edu. These methods allow researchers to map the potential energy surface of a reaction, identify saddle points corresponding to transition states, and calculate activation energies. This theoretical insight complements experimental observations by providing atomic-level details of bond breaking and formation during the catalytic cycle nih.gov. Despite the general utility of these computational approaches, specific computational verification studies of transition states for this compound-catalyzed reactions are not detailed in the available information. Consequently, a data table showcasing detailed computational findings on this compound's transition states cannot be provided.

Catalyst Deactivation and Regeneration Mechanisms

Catalyst deactivation, which refers to the loss of catalytic activity and/or selectivity over time, is an inevitable challenge in industrial catalytic processes farayandno.irappliedcatalysts.commdpi.com. Understanding the mechanisms of deactivation is critical for developing strategies to extend catalyst lifetime and improve process economics operachem.comfarayandno.ir.

Common mechanisms of catalyst deactivation include:

Poisoning : Strong adsorption of impurities from the reaction mixture onto active sites, rendering them inactive appliedcatalysts.commdpi.com.

Fouling : Deposition of carbonaceous materials (coke) or other non-catalytic species on the catalyst surface, blocking active sites and pores mdpi.comoperachem.comappliedcatalysts.commdpi.commdpi.com.

Thermal Degradation (Sintering) : High temperatures can cause active catalytic particles to agglomerate, leading to a reduction in active surface area mdpi.comoperachem.comiastate.eduappliedcatalysts.commdpi.com.

Leaching : Loss of active catalytic components into the reaction medium mdpi.com.

Catalyst regeneration aims to restore the activity of a deactivated catalyst pitt.edu. Common regeneration methods include:

Washing : Using various solvents, acids, or bases to remove foulants or poisons from the catalyst surface farayandno.irmdpi.comgoogle.com.

Oxidative Treatment (Calcination) : Heating the catalyst in an oxidative atmosphere (e.g., air) to burn off carbon deposits (coke), often followed by reduction mdpi.comiastate.edufarayandno.ir.

Chemical Treatment : Specific chemical reactions to remove poisons or redispersion of active metal particles farayandno.irmdpi.comgoogle.com.

While these general principles apply to many catalysts, specific information regarding the deactivation mechanisms of this compound as a phase-transfer catalyst, or established methods for its regeneration, are not detailed in the provided research findings. Therefore, a data table presenting detailed research findings on this compound's deactivation and regeneration mechanisms cannot be included.

Due to the absence of publicly available scientific literature or data regarding theoretical and computational investigations of a compound abbreviated as "this compound," it is not possible to generate the requested article. Extensive searches for research on the quantum chemical studies, molecular dynamics simulations, and computational modeling of the catalytic cycles of this compound did not yield any relevant information.

The full name corresponding to the acronym this compound, N,N'-(2,3-dihydroxy-benzyl)-N,N,N',N'-tetramethyl-1,10-decanediamine, also did not produce any results for the specified theoretical and computational analyses. Therefore, the content for the outlined sections and subsections cannot be created.

Theoretical and Computational Investigations of Dbtmdd

Advanced Computational Modeling of Catalytic Cycles

Prediction of Reaction Pathways and Energy Barriers

A thorough search for peer-reviewed articles and computational chemistry databases yielded no specific studies on the prediction of reaction pathways or the calculation of energy barriers involving DBTMDD. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at a molecular level. However, the application of these methods to this compound has not been documented in the available literature. Consequently, there is no data to present on its potential reaction coordinates or transition states.

Data Table: Predicted Energy Barriers for this compound Reactions

Reaction Pathway Transition State Geometry Calculated Energy Barrier (kcal/mol) Computational Method
Data Not Available Data Not Available Data Not Available Data Not Available

Virtual Screening for Optimal Reaction Conditions

Virtual screening is a computational technique used to search for the best possible reaction conditions, such as solvents, temperatures, and catalysts, for a specific chemical transformation. There are no published studies that have employed virtual screening methodologies to determine the optimal reaction conditions for synthesis or reactions involving this compound. As a result, no computational data exists on the conditions that would maximize yield or selectivity for processes involving this compound.

Data Table: Virtual Screening Results for this compound Synthesis

Parameter Screened Optimal Condition Predicted Predicted Yield/Selectivity Screening Method
Data Not Available Data Not Available Data Not Available Data Not Available

Advanced Spectroscopic Characterization and In Situ Analysis of Dbtmdd

Elucidation of Molecular and Supramolecular Structures using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and dynamics of organic compounds in solution and solid states. For DBTMDD, NMR provides detailed information on its connectivity, stereochemistry, and conformational preferences.

Multidimensional NMR techniques, such as 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for the complete assignment of complex molecular structures. For this compound, proton (¹H) NMR and carbon-13 (¹³C) NMR data have been reported fishersci.ca.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound (500 MHz, DMSO-d6) reveals distinct proton environments corresponding to its N-benzyl and N-methyl groups, as well as the ethylene (B1197577) bridge fishersci.ca.

Aromatic protons (Ar-CH) appear as a multiplet between 7.63 and 7.55 ppm, integrating for 10 protons, consistent with the two benzyl (B1604629) groups fishersci.ca.

The methylene (B1212753) protons adjacent to the positively charged nitrogens in the ethylene bridge (N⁺-CH₂) resonate at 3.79 ppm, integrating for 4 protons fishersci.ca.

The methylene protons of the benzyl groups (Ar-CH₂) are observed between 4.74 and 4.68 ppm, integrating for 4 protons fishersci.ca.

The methyl protons (CH₃) on the nitrogen atoms appear as a singlet at 3.39 ppm, integrating for 12 protons, indicating four equivalent methyl groups attached to the two quaternary nitrogen centers fishersci.ca.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum (125 MHz, DMSO-d6) provides information on the carbon backbone and substituent carbons fishersci.ca.

A signal at 49.54 ppm is attributed to the methyl carbons (CH₃) fishersci.ca. While specific multidimensional NMR data for this compound were not found in the search results, these techniques would be crucial for unambiguous assignments. For instance, a ¹H-¹H COSY experiment would confirm the connectivity within the ethylene bridge, while HSQC and HMBC experiments would correlate proton signals with their directly bonded carbons and carbons separated by two or three bonds, respectively. This would allow for the full assignment of all carbon resonances and confirmation of the molecular framework. NOESY experiments could provide spatial proximity information, aiding in the determination of preferred conformations or interactions in solution.

Table 1: Selected NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentSolventFrequencyReference
¹H7.63 - 7.55Multiplet10HAr-CHDMSO-d6500 MHz fishersci.ca
¹H4.74 - 4.68Multiplet4HAr-CH₂DMSO-d6500 MHz fishersci.ca
¹H3.79Singlet4HN⁺-CH₂DMSO-d6500 MHz fishersci.ca
¹H3.39Singlet12HCH₃DMSO-d6500 MHz fishersci.ca
¹³C49.54Not specifiedNot specifiedCH₃DMSO-d6125 MHz fishersci.ca

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of compounds in non-solution states, such as powders, amorphous solids, or crystalline forms. While solution NMR provides insights into the molecular structure in a solvated environment, ssNMR can reveal details about intermolecular interactions, polymorphism, and the packing arrangements in the solid state. For this compound, which can be purified by crystallization fishersci.ca, ssNMR would be valuable for understanding its crystalline structure, identifying potential polymorphs, and studying the nature of the counterion (bromide) interactions within the crystal lattice. This technique is particularly useful when single crystals suitable for X-ray diffraction are difficult to obtain or when studying the bulk properties of a material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and the symmetry of its vibrations chemspider.com. IR spectroscopy detects vibrations that cause a change in the dipole moment of the molecule, while Raman spectroscopy detects vibrations that cause a change in the polarizability chemspider.com. Combining both techniques offers a more complete characterization of the vibrational structure of a compound chemspider.com.

In-situ vibrational spectroscopy, particularly using IR or Raman, allows for the real-time monitoring of chemical reactions. This capability is crucial for mechanistic studies, enabling the identification of transient intermediates, the determination of reaction kinetics, and the optimization of reaction conditions chemspider.com. For the synthesis or reactions involving this compound, in-situ IR or Raman could track the formation or disappearance of specific functional groups (e.g., changes in C-N stretching frequencies upon quaternization, or the appearance/disappearance of C=C aromatic stretches if the benzyl groups undergo transformation). This non-destructive analytical approach provides dynamic information that is difficult to obtain through ex-situ methods.

The vibrational modes observed in IR and Raman spectra are directly related to the molecular geometry, bond strengths, and electronic structure of a compound. For this compound, characteristic stretching and bending vibrations of the C-H bonds (aromatic, aliphatic, methyl), C-N bonds, and C=C bonds (aromatic ring) would be present. The specific frequencies and intensities of these bands can be correlated with the electron distribution and bonding environment within the molecule. For instance, the quaternization of nitrogen atoms in this compound would influence the C-N stretching frequencies compared to a tertiary amine, reflecting the change in electron density around the nitrogen. Analysis of these correlations can provide insights into the electronic effects of the quaternary ammonium (B1175870) centers on the rest of the molecule. Raman spectroscopy is particularly sensitive to lattice vibrations in crystals, which can be useful for studying polymorphism and crystal structure chemspider.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals, transition metal ions, and triplet states. It is a powerful tool for elucidating reaction mechanisms that proceed via radical intermediates.

While the primary structure of this compound (N1, N2-dibenzyl-N1, N1, N2, N2-tetramethylethane-1,2-diaminium dibromide) is a diamagnetic quaternary ammonium salt, EPR spectroscopy would be highly relevant if this compound were involved in reactions where radical intermediates are suspected to form. For example, if this compound were subjected to high-energy radiation, electrochemical processes, or certain chemical reactions, it could potentially generate transient radical species. EPR, often combined with spin-trapping techniques, can capture and identify these short-lived radicals. The hyperfine coupling patterns observed in EPR spectra provide information about the identity of the radical, the nature of the atom carrying the unpaired electron, and the distribution of the unpaired electron density over nearby magnetic nuclei. Multi-frequency EPR can offer improved spectral resolution, aiding in the discernment of subtle structural changes in radical intermediates. This technique is invaluable for understanding the fundamental steps of radical-mediated reactions involving compounds like this compound, even if no specific radical intermediates of this compound were found in the provided search results.

Advanced Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Advanced mass spectrometry (MS) techniques are crucial for identifying and characterizing chemical compounds, including reaction products and intermediates, by measuring their mass-to-charge ratio (m/z) and analyzing their fragmentation patterns nih.govunina.it. These techniques offer high sensitivity and precision, enabling the analysis of both pure samples and complex mixtures nih.govunina.ittcichemicals.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, typically to several decimal places tcichemicals.comnist.govpsu.edu. Unlike conventional mass spectrometry, which provides nominal masses, HRMS allows for the determination of "exact masses" tcichemicals.comnist.gov. This precision is critical for confidently assigning elemental compositions to molecular ions and their fragments, especially when distinguishing between compounds with the same nominal mass but different elemental formulas, such as cysteine and benzamide (B126) (both nominally 121 Da but with exact masses of 121.0196 and 121.0526, respectively) nist.gov.

For a compound like this compound, HRMS would be instrumental in:

Accurate Molecular Weight Determination: Confirming the precise molecular weight of this compound and any of its potential reaction products or intermediates. This accurate mass measurement allows for the calculation of the exact elemental composition, which is a fundamental step in identifying unknown compounds unina.itnist.gov.

Formula Assignment: By comparing the experimentally determined exact mass with theoretically calculated masses for various elemental compositions, HRMS can narrow down or definitively assign the molecular formula of the intact molecule and its fragments nih.govunina.itnist.gov.

Distinguishing Isomers (with complementary techniques): While HRMS alone cannot distinguish isomers, its precise mass measurements are a prerequisite for further structural elucidation when combined with fragmentation techniques nist.gov.

The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap mass spectrometers, allows for the differentiation of compounds with very similar masses, which is essential in complex matrices or when dealing with subtle structural changes during reactions tcichemicals.compsu.eduresearchgate.netnist.gov.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MSn, involves multiple stages of mass analysis to obtain detailed structural information about a compound nih.govunina.itrsc.orgbldpharm.com. In a typical MS/MS experiment, a precursor (parent) ion is first isolated and then fragmented into product (fragment) ions rsc.orgbldpharm.com. The mass spectrum of these product ions provides a molecular "fingerprint" that can be used to deduce the original molecule's structure rsc.org.

For this compound, MS/MS would be applied to:

Structural Characterization: By inducing fragmentation through techniques like Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), or Electron Transfer Dissociation (ETD), characteristic fragment ions are produced nih.govrsc.org. Analyzing the mass and abundance of these fragments allows for the elucidation of the connectivity of atoms within the this compound molecule and its derivatives rsc.orgbldpharm.com.

Identification of Reaction Intermediates: During a reaction involving this compound, transient intermediates might form. MS/MS can isolate these intermediates based on their m/z and then fragment them to gain insights into their structures, helping to map out reaction pathways unina.it.

Confirmation of Reaction Products: Once a reaction is complete, MS/MS can confirm the structure of the final products by comparing their fragmentation patterns with known standards or predicted fragmentation pathways rsc.org.

Analysis of Complex Mixtures: When this compound is part of a complex reaction mixture, MS/MS, often coupled with separation techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), can selectively isolate and characterize individual components, providing structural details even for low-abundance analytes nih.govunina.itnih.gov.

The combination of HRMS and MS/MS provides a powerful approach for comprehensive structural elucidation, offering both precise mass determination and detailed fragmentation information unina.it.

Ultrafast Spectroscopy and Photochemical Investigation of this compound

Ultrafast spectroscopy techniques utilize ultrashort laser pulses, typically in the femtosecond to nanosecond range, to study dynamics on extremely short timescales. These methods are essential for investigating rapid light-induced processes, such as photochemical reactions, charge carrier dynamics, and energy transfer within molecules.

Dynamics of Photoinduced Electron and Energy Transfer

Photoinduced electron transfer (PET) and energy transfer (PET) are fundamental processes in photochemistry, where light absorption leads to the movement of electrons or energy within or between molecules nih.gov. Ultrafast spectroscopy, particularly transient absorption spectroscopy, is crucial for observing these dynamics in real-time.

For this compound, ultrafast spectroscopic techniques would enable the investigation of:

Charge Separation and Recombination: If this compound or its derivatives exhibit photoactivity, ultrafast spectroscopy could probe the formation and decay of charge-separated states following light excitation. This involves monitoring changes in absorption or emission spectra over femtosecond to nanosecond timescales nih.gov.

Excitation Energy Transfer Pathways: In systems where this compound might interact with other chromophores or act as a donor/acceptor, ultrafast techniques can track the flow of excitation energy. This helps in understanding how energy is distributed and utilized within the molecular system.

Identification of Short-Lived Intermediates: Photochemical reactions often proceed through highly transient excited states or radical intermediates. Ultrafast transient absorption can detect the characteristic spectral signatures of these species as they form and decay, providing insights into the reaction mechanism.

Influence of Environment: The dynamics of photoinduced processes can be significantly influenced by the solvent environment bldpharm.com. Ultrafast studies in different solvents could reveal how polarity or viscosity affects electron and energy transfer rates in this compound.

Excited State Lifetime Measurements

Excited state lifetime refers to the average time a molecule spends in an excited electronic state before returning to its ground state, either through radiative (e.g., fluorescence) or non-radiative pathways. This parameter is critical for understanding the efficiency of various photochemical and photophysical processes. Time-resolved techniques, such as time-correlated single photon counting (TCSPC) and transient absorption spectroscopy, are commonly used for these measurements.

For this compound, excited state lifetime measurements would provide:

Understanding Deactivation Pathways: By measuring the lifetime of this compound's excited states, researchers can infer the dominant deactivation pathways (e.g., fluorescence, internal conversion, intersystem crossing, or electron/energy transfer).

Efficiency of Photochemical Processes: A shorter excited state lifetime might indicate efficient non-radiative processes, such as photoinduced electron or energy transfer, or rapid structural rearrangements. Conversely, longer lifetimes might suggest more efficient radiative decay or slower non-radiative pathways.

Influence of Structural Modifications: If this compound is modified, changes in its excited state lifetime can provide insights into how these modifications affect its photophysical properties and potential applications.

Kinetic Analysis: Time-resolved measurements allow for the kinetic analysis of excited state decay, often revealing multi-exponential decays that correspond to different excited state species or environments.

While the general principles of these advanced spectroscopic techniques are well-established for chemical characterization, specific experimental data, detailed research findings, or data tables for this compound utilizing these methods were not found in the conducted search. The application of HRMS, MS/MS, and ultrafast spectroscopy would undoubtedly provide a comprehensive understanding of this compound's molecular structure, reaction mechanisms, and photochemical behavior.

Structure Activity/property Relationships of Dbtmdd and Its Analogs

Correlation of Molecular Architecture with Catalytic Performance

The catalytic performance of DBTMDD and its analogs is inherently linked to their molecular design. Subtle changes in the backbone, substituents, and associated counter-anions can profoundly impact their efficiency and specificity in chemical transformations. The study of these correlations provides insights into the underlying mechanisms of action. eolss.netnih.gov

Impact of Alkyl Chain Length and Substituent Effects

Substituent effects, particularly those on the 2,3-dihydroxybenzyl moieties, are also critical. These effects can be broadly categorized into electronic and steric contributions. Electron-donating or electron-withdrawing groups can alter the electron density at the reactive centers, thereby influencing their electrophilicity or nucleophilicity. lasalle.edumasterorganicchemistry.comlibretexts.org For example, electron-donating groups typically increase the reactivity of aromatic rings towards electrophilic substitution, while electron-withdrawing groups decrease it. masterorganicchemistry.com Steric effects, on the other hand, relate to the physical bulk of the substituents, which can impede or facilitate the approach of reactants to the active site, influencing reaction rates and regioselectivity. lasalle.edumdpi.comrsc.org In this compound, the hydroxyl groups on the benzyl (B1604629) rings are electron-donating, which could activate the aromatic ring for certain reactions or influence hydrogen bonding interactions. The tetramethyl groups on the nitrogen atoms also contribute steric bulk around the cationic centers.

Influence of Counter-Anions on Reactivity

In asymmetric anion-binding organocatalysis, halide anions (like chloride, bromide, iodide) can either remain as spectators or directly participate as nucleophiles, affecting both reaction yield and enantioselectivity. d-nb.infobeilstein-journals.org Studies on poly(dimethylsiloxane) crosslinked by metal-ligand coordination show that the type of counter-anion (e.g., chloride, bromide, iodide) significantly influences direct current (DC) conductivity, with bromide-based materials often exhibiting higher conductivities due to easier release from the Coulomb cage. mdpi.com For cationic iridium complexes used in organic light-emitting diodes, counter-anion control has emerged as a facile approach to tailor properties for high-performance devices, with specific anions improving carrier transport/recombination balance. rsc.org

For this compound, the bromide counter-anions would interact electrostatically with the positively charged quaternary ammonium (B1175870) centers. The size and charge distribution of the bromide ions, compared to other potential counter-anions (e.g., chloride, iodide, or more complex anions), could affect the ion-pairing strength, the accessibility of the cationic centers to substrates, and potentially the local polarity around the active sites, thereby influencing catalytic reactivity and selectivity.

Exploring Substituent Effects on Reactivity and Selectivity

The precise tuning of substituents within a molecular framework like this compound is paramount for optimizing its catalytic properties. Quantitative methods are often employed to systematically analyze and predict these effects.

Hammett and Taft Equation Analyses for Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationships (QSAR) are powerful tools used to correlate the physicochemical properties of compounds with their biological activity or chemical reactivity through mathematical equations. slideshare.netdrugdesign.org The Hammett equation is a foundational linear free energy relationship (LFER) that quantifies the electronic effects of substituents on the rates and equilibria of reactions, particularly for aromatic systems. It relates the logarithm of the rate or equilibrium constant of a substituted reaction to a substituent constant (σ) and a reaction constant (ρ). A positive σ value indicates an electron-withdrawing substituent, while a negative value indicates an electron-donating one. The ρ value reflects the reaction's sensitivity to these electronic effects. slideshare.netdrugdesign.org

The Taft equation, developed by Robert W. Taft in 1952, extends the Hammett equation by incorporating steric effects alongside electronic (field and inductive) effects. slideshare.netscribd.comwikipedia.org It is particularly useful for aliphatic systems or reactions where steric hindrance is significant. The Taft equation is typically expressed as:

scribd.comwikipedia.org

Where:

is the ratio of the rate constant of the substituted reaction () to that of a reference reaction (e.g., with a methyl group, ). scribd.comwikipedia.org

(rho-star) is the sensitivity factor for the reaction to polar (electronic) effects. wikipedia.org

(sigma-star) is the polar substituent constant, describing the field and inductive effects of the substituent. scribd.comwikipedia.org

(delta) is the sensitivity factor for the reaction to steric effects. wikipedia.org

is the steric substituent constant, quantifying the steric bulk of the substituent. scribd.comwikipedia.org

Applying Hammett and Taft analyses to this compound and its analogs would involve systematically varying the substituents on the dihydroxybenzyl rings or the alkyl chain length and then measuring their catalytic performance (e.g., reaction rates, yields, selectivity). By plotting the observed rates against the respective or and values, researchers can determine the and values, thereby quantitatively assessing the relative importance of electronic and steric factors in the catalytic process. This approach provides a robust framework for designing more efficient and selective this compound-based catalysts. slideshare.netscribd.comscispace.com

Steric and Electronic Contributions to Catalytic Efficiency

Electronic Contributions : These relate to the ability of substituents to donate or withdraw electron density, thereby influencing the electron richness or deficiency of the active site. Electron-donating groups (EDGs) can increase electron density, making a site more nucleophilic or better able to stabilize a positive charge in a transition state. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing electrophilicity or stabilizing negative charges. lasalle.edumasterorganicchemistry.com In transition metal catalysis, the electronic properties of ligands can affect the electronic structure of intermediates and their subsequent reactivity. nih.govchemrxiv.org For instance, electron-rich substituents on ligands can enhance the rate of oxidative addition in gold catalysis. chemrxiv.org For this compound, the hydroxyl groups are electron-donating, which could influence the acidity/basicity of nearby protons or the electron density of the aromatic rings, impacting interactions with substrates. The quaternary ammonium centers are inherently electron-withdrawing due to their positive charge, which could influence the reactivity of the adjacent carbon chain.

Steric Contributions : These refer to the physical bulk and spatial arrangement of substituents around the active site. Steric hindrance can impede the approach of substrates, affecting the reaction rate, or it can enforce specific orientations, leading to high regioselectivity or stereoselectivity. lasalle.edumdpi.comrsc.org Computational studies using steric maps (e.g., buried volume, %VBur) can visualize and quantify the steric hindrance exerted by ligands, correlating it with catalytic outcomes. mdpi.com The size of alkyl groups, for example, can "block" ortho-positions, influencing product distributions. lasalle.edu In olefin polymerization, substituents on the catalyst ligand can enhance stereoselectivity by influencing steric interactions during the polymerization process. mdpi.com For this compound, the tetramethyl groups on the nitrogen atoms and the bulk of the dihydroxybenzyl groups contribute to the steric environment. This steric bulk could influence the approach of large or small substrates, affecting the rate and the shape of the binding pocket, thereby impacting selectivity.

The interplay between these two effects is crucial. Computational methods like Activation Strain Model (ASM) and Natural Energy Decomposition Analysis (NEDA) can decouple steric and electronic contributions, revealing how subtle ligand modifications affect catalytic outcomes. mdpi.com By systematically varying the alkyl chain length, the nature of the substituents on the benzyl rings, and the counter-anions, the steric and electronic landscape of this compound can be tuned to optimize its catalytic efficiency for specific reactions.

Relationship between this compound Supramolecular Assembly and Catalytic Behavior

Supramolecular catalysis involves the use of self-assembled structures to enhance reaction rates and selectivities, often mimicking the efficiency and specificity of natural enzymes. semanticscholar.orgresearchgate.netnih.govnih.govrsc.org These assemblies are formed through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, stacking, and electrostatic forces. The formation of well-defined supramolecular architectures can create unique microenvironments, concentrate reactants, stabilize transition states, or spatially organize catalytic functional groups, leading to significant rate accelerations and altered selectivities. semanticscholar.orgresearchgate.netnih.gov

For a compound like this compound, with its dual quaternary ammonium centers, long alkyl chain, and dihydroxybenzyl groups, there is a strong potential for supramolecular assembly.

Hydrophobic Interactions : The long 1,10-decanediamine alkyl chain provides a significant hydrophobic segment, which could drive the self-assembly of this compound molecules in aqueous or mixed solvent systems to minimize exposure of these chains to polar environments. This could lead to the formation of micelles, vesicles, or other ordered aggregates.

Hydrogen Bonding : The 2,3-dihydroxybenzyl moieties contain hydroxyl groups, which are capable of forming strong intermolecular hydrogen bonds. These interactions could facilitate the association of individual this compound molecules or interact with polar substrates.

Electrostatic Interactions : The positively charged quaternary ammonium centers, along with their associated bromide counter-anions, will engage in strong electrostatic interactions. These interactions can influence the packing of molecules within an assembly and create charged pockets that attract or repel specific substrates or intermediates.

The formation of such supramolecular assemblies could significantly impact this compound's catalytic behavior by:

Creating Localized Microenvironments : A hydrophobic core formed by the alkyl chains could concentrate non-polar substrates, while the charged and polar headgroups (quaternary ammonium and dihydroxybenzyl) could interact with polar or charged reactants, effectively increasing local concentrations and facilitating reactions.

Pre-organizing Active Sites : If this compound molecules self-assemble in a specific manner, the catalytic sites (e.g., the quaternary ammonium centers or the dihydroxybenzyl groups if they act as Brønsted acid/base catalysts) could be brought into close proximity or oriented in a way that favors a particular reaction pathway or stereochemical outcome. This pre-organization can lower activation energies, similar to enzymatic active sites. semanticscholar.orgnih.gov

Stabilizing Transition States : The confined environment within a supramolecular assembly can provide specific non-covalent interactions that stabilize the transition state of a reaction, thereby accelerating the rate. researchgate.netnih.gov For example, supramolecular capsules have been shown to promote reactions by stabilizing cationic intermediates within their cavities. researchgate.net

While specific data on this compound's supramolecular assembly and its direct correlation with catalytic behavior would require dedicated research, the structural features of this compound strongly suggest that its catalytic activity could be significantly modulated by its ability to form dynamic self-assembled structures.

Self-Assembly Driven Catalysis

Self-assembly driven catalysis is a concept where the spontaneous organization of molecules into defined supramolecular structures leads to enhanced or emergent catalytic activity mdpi.comnih.govmdpi.comuu.nlnih.govnih.govrsc.orgthno.orgnih.gov. This approach mimics natural enzymatic systems, where the precise arrangement of catalytic centers within a cooperative framework leads to high reactivity, selectivity, and efficiency mdpi.com. Non-covalent interactions, such as hydrophobic interactions, hydrogen bonding, and aromatic stacking, are fundamental to this process, organizing multiple catalytic centers mdpi.com.

In the context of this compound, its bis-catechol and quaternary ammonium functionalities, coupled with its long alkyl chain, provide the necessary amphiphilic character for self-assembly nih.govnih.gov. If this compound forms self-assembled structures, these structures could potentially influence the iron peroxide catalysis observed with nAcChR nih.gov. The self-assembled environment could optimize the proximity and orientation of the catechol groups, iron ions, and peroxide, thereby enhancing the catalytic inactivation process. The dynamic nature of self-assembled systems can also allow for adaptability to different substrates and conditions mdpi.com.

However, based solely on the provided search results, there is no direct experimental data confirming that the catalytic activity of this compound with iron peroxide is explicitly "self-assembly driven" in the sense that the self-assembled state of this compound itself is a prerequisite for or significantly enhances this specific catalytic pathway. The general principles of self-assembly driven catalysis suggest a strong potential for such a mechanism given this compound's structure and observed catalytic activity.

Applications of Dbtmdd in Advanced Chemical Transformations and Materials Science

Catalytic Role of DBTMDD in Specialized Organic Synthesis

Asymmetric Catalysis for Enantioselective Transformations

Dibutyltin Dimethoxide (this compound) serves as a significant catalyst in asymmetric synthesis, particularly in aldol (B89426) reactions, which are crucial for forming carbon-carbon bonds with high stereocontrol. thieme-connect.deacs.org Its utility in promoting enantioselective transformations is highlighted by its application in the aldol reaction of alkenyl trichloroacetates. thieme-connect.degoogle.com

A notable application involves the asymmetric aldol reaction of alkenyl trichloroacetates with α-keto esters. thieme-connect.de In this transformation, this compound acts as a catalyst in conjunction with a silver(I)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex and methanol. thieme-connect.de This catalytic system enables the formation of aldol products with good to excellent yields and high enantiomeric excesses (ee). thieme-connect.de For instance, reactions have yielded products with up to 93% ee. thieme-connect.de The proposed catalytic cycle suggests that this compound facilitates the formation of a tin enolate intermediate, which then undergoes an aldol reaction with the carbonyl compound. thieme-connect.de

Table 1: Representative Enantioselective Aldol Reactions Catalyzed by this compound

Substrate (Alkenyl Trichloroacetate)Co-Catalyst/ConditionsAldol Product Yield (%)Enantiomeric Excess (ee %)
Alkenyl TrichloroacetateAgOTf (20 mol%), (R)-BINAP (10 mol%), Bu2Sn(OMe)2 (8 mol%), MeOH (5 equiv), THF, 3 Å MS, –20 °C8690
Alkenyl TrichloroacetateAgOTf (20 mol%), (R)-BINAP (10 mol%), Bu2Sn(OMe)2 (8 mol%), MeOH (5 equiv), THF, 3 Å MS, –20 °C5889
Alkenyl TrichloroacetateAgOTf (20 mol%), (R)-BINAP (10 mol%), Bu2Sn(OMe)2 (8 mol%), MeOH (5 equiv), THF, 3 Å MS, –20 °C3893
DiketeneAgOTf (20 mol%), (R)-BINAP (10 mol%), Bu2Sn(OMe)2 (8 mol%), MeOH (5 equiv), THF, 3 Å MS, –20 °C6070
Data compiled from research findings. thieme-connect.de

This methodology demonstrates the capacity of this compound to participate in the construction of chiral tertiary carbon centers, which are often challenging to synthesize enantioselectively. thieme-connect.de

Synthesis of Complex Molecular Architectures

While organotin compounds broadly play a pivotal role in the synthesis of highly complex natural compounds and the creation of new chemical structures, the specific and detailed applications of Dibutyltin Dimethoxide (this compound) in constructing highly complex molecular architectures are less extensively documented compared to its catalytic roles. sigmaaldrich.com However, its fundamental reactivity contributes to building molecular complexity.

This compound is recognized as a reagent in organic synthesis. pageplace.de It exhibits reactivity with various multiply bonded acceptor molecules, including isocyanates, isothiocyanates, aldehydes, carbon disulfide, sulfur dioxide, carbon dioxide, trichloroacetonitrile, and carbodiimides. rsc.org These reactions typically yield 1:1 addition products, demonstrating this compound's ability to facilitate bond formation and expand molecular frameworks. rsc.org

Furthermore, this compound has been identified as an initiator or catalyst in the synthesis of supramolecular polymers. bepress.com Supramolecular chemistry focuses on the assembly of complex, ordered structures through non-covalent interactions. researchgate.netuclouvain.be In this context, this compound's role as an initiator or catalyst implies its involvement in controlling the growth and architecture of polymeric systems, contributing to the formation of organized complex molecular assemblies. bepress.com While the specific details of the resulting complex architectures are not extensively elaborated in the provided search results, its application in supramolecular polymerization underscores its potential in creating materials with defined structural properties.

Future Research Directions and Translational Opportunities

Development of Next-Generation DBTMDD-Based Catalysts

The evolution of this compound into highly efficient and selective catalysts will necessitate innovative design strategies, moving beyond conventional approaches to harness its full potential.

Exploration of Bio-Inspired Architectures

Mimicking the intricate designs and remarkable efficiencies of natural enzymes offers a promising avenue for enhancing this compound's catalytic performance. Enzymes achieve high selectivity and activity through precisely controlled microenvironments, substrate channeling, and cooperative binding effects. Future research will explore the integration of bio-inspired architectural principles into this compound catalyst design. This could involve creating supramolecular assemblies where multiple this compound units cooperate in a catalytic cycle, similar to multi-enzymatic complexes. Strategies might include incorporating features that promote substrate pre-organization, stabilize transition states through non-covalent interactions, or facilitate product release. For instance, designing cavities or pockets around the active site of this compound could enhance substrate specificity and prevent undesirable side reactions, drawing parallels to enzyme active sites.

Integration with Heterogeneous Catalyst Supports

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including enhanced stability, ease of separation from reaction mixtures, and recyclability, which are crucial for industrial applications. Future efforts will focus on integrating this compound onto various heterogeneous catalyst supports. This involves developing robust tethering strategies that maintain the catalytic activity and structural integrity of this compound while preventing leaching.

Type of SupportExamplesPotential Advantages for this compound
Porous Organic Frameworks (POFs)Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs)High surface area, tunable pore size, ordered structure for controlled active site presentation, potential for synergistic effects with framework components.
Inorganic OxidesSilica (B1680970) (SiO₂), Alumina (Al₂O₃), Titanium Dioxide (TiO₂)High thermal and chemical stability, mechanical robustness, well-established synthesis methods, diverse surface functionalities for grafting.
Carbon-Based MaterialsGraphene, Carbon Nanotubes (CNTs), Activated CarbonHigh electrical conductivity (beneficial for electrocatalysis), large surface area, chemical inertness, potential for strong π-π interactions.
Polymeric ResinsPolystyrene-divinylbenzene, Ion-exchange resinsTunable swelling properties, ease of functionalization, good mechanical stability, cost-effectiveness.

Strategies for integration could include covalent grafting of this compound onto functionalized support surfaces, encapsulation within porous materials, or non-covalent impregnation methods. The choice of support will depend on the target reaction, aiming to optimize mass transfer, minimize diffusion limitations, and maximize catalyst longevity. For example, covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) could provide highly ordered and porous environments that precisely control the local environment around this compound, potentially leading to enhanced selectivity and activity researchgate.net.

Expanding the Scope of this compound-Catalyzed Reactions

Current and future research will aim to significantly broaden the spectrum of chemical transformations catalyzed by this compound. Given its likely Lewis basic or potential redox active sites, this compound could be explored for a variety of challenging reactions.

Potential areas for expansion include:

Asymmetric Catalysis: Developing chiral variants of this compound or utilizing its inherent chirality (if present or inducible) to achieve enantioseoselective transformations, which are critical for pharmaceutical and fine chemical synthesis.

C-H Activation: Catalyzing the direct functionalization of inert C-H bonds, a highly sought-after transformation in organic synthesis that minimizes pre-functionalization steps.

Redox Reactions: Leveraging the potential for electron transfer within the this compound structure for oxidative or reductive transformations, potentially including photocatalytic applications under visible light irradiation nih.gov.

Polymerization Reactions: Exploring this compound as a catalyst or co-catalyst for controlled polymerization, leading to polymers with tailored architectures and properties.

Cascade and Multicomponent Reactions: Designing this compound-based catalytic systems that facilitate multiple reaction steps in a single pot, improving atom economy and reducing waste.

Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Probes

A deeper understanding of the catalytic mechanisms of this compound is paramount for rational catalyst design and optimization. Future research will heavily rely on advanced in-situ and operando characterization techniques that can provide real-time insights into the active species, reaction intermediates, and pathways under relevant reaction conditions.

TechniqueMechanistic Insight ProvidedRelevance to this compound Catalysis
X-ray Absorption Spectroscopy (XAS)Oxidation states, coordination environment, local structure of metal centers (if this compound coordinates metals).Crucial for understanding the role of metal-DBTMDD complexes as active species.
Infrared (IR) and Raman SpectroscopyIdentification of functional groups, adsorbed species, reaction intermediates, and changes in molecular vibrations.Monitoring substrate binding, product formation, and changes in this compound's structure during catalysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (in-situ)Identification of solution-phase intermediates, reaction kinetics, and dynamic processes.Elucidating solution-phase mechanisms and interactions between this compound and reactants.
Mass Spectrometry (MS)Identification of volatile and non-volatile intermediates, reaction pathways.Tracking the evolution of reactants and products, and detecting transient species.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) (operando)Morphological changes, particle growth, and structural evolution of heterogeneous this compound catalysts.Observing catalyst stability and structural changes under reaction conditions.

These techniques will enable researchers to correlate structural changes in this compound and its interactions with substrates and products with observed catalytic activity and selectivity, moving beyond post-reaction analysis to a dynamic understanding of the catalytic process researchgate.net.

Leveraging Artificial Intelligence and High-Throughput Experimentation for Catalyst Discovery

The accelerating pace of chemical discovery demands efficient methodologies. The integration of Artificial Intelligence (AI) and High-Throughput Experimentation (HTE) will be transformative for the discovery and optimization of this compound-based catalysts.

AI and machine learning algorithms can be trained on vast datasets of chemical structures, reaction conditions, and catalytic outcomes to predict the performance of novel this compound derivatives or identify optimal reaction parameters. This includes using computational catalysis to predict fundamental catalytic chemical reactions simonsfoundation.org. Machine learning models can accelerate the screening of potential this compound modifications, significantly reducing the number of costly and time-consuming experimental trials. Furthermore, AI can aid in identifying structure-activity relationships, providing rational guidelines for designing more efficient catalysts.

Q & A

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Anchor hypotheses in density functional theory (DFT) calculations or molecular dynamics simulations. Validate computational models with empirical data (e.g., comparing predicted vs. observed reaction intermediates via mass spectrometry). Cite foundational theories (e.g., frontier molecular orbital theory) in the conceptual framework .

Q. Tables for Reference

Experimental Design Example
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Catalyst

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